(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate)
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Overview
Description
The compound (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is a derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid commonly found in fish oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) typically involves the following steps:
Starting Material: The process begins with eicosapentaenoic acid (EPA).
Esterification: EPA is first converted to its corresponding alcohol, , through reduction reactions using reagents such as lithium aluminum hydride (LiAlH4).
Sulfonation: The alcohol is then reacted with (tosyl chloride) in the presence of a base like pyridine or triethylamine to form the sulfonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Products include epoxides, diols, or carboxylic acids depending on the extent of oxidation.
Reduction: Saturated hydrocarbons or partially hydrogenated products.
Substitution: Various sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) is used as a precursor for synthesizing complex molecules. Its multiple double bonds and reactive sulfonate group make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential anti-inflammatory and anti-cancer properties. The sulfonate ester group can enhance the solubility and bioavailability of the compound, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the formulation of specialized lubricants and surfactants due to its unique chemical structure. It may also find applications in the production of polymers and coatings.
Mechanism of Action
The biological effects of (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) are primarily mediated through its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), by altering the lipid composition of cell membranes. This modulation can lead to reduced production of pro-inflammatory eicosanoids.
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): The parent compound, lacking the sulfonate ester group.
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with similar anti-inflammatory properties.
Arachidonic acid (AA): A polyunsaturated fatty acid involved in inflammatory processes.
Uniqueness
The presence of the sulfonate ester group in (5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) enhances its solubility and reactivity compared to its parent compound, eicosapentaenoic acid. This modification can lead to improved pharmacokinetic properties and broader applications in various fields.
(5Z,8Z,11Z,14,17Z)-5,8,11,14,17-Eicosapentaen-1-ol-1-(4-methylbenzenesulfonate) , covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1802728-83-1 |
---|---|
Molecular Formula |
C₂₇H₃₈O₃S |
Molecular Weight |
442.65 |
Origin of Product |
United States |
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